(1-Benzylpyrrolidin-2-yl)methanol
Overview
Description
(1-Benzylpyrrolidin-2-yl)methanol is an organic compound with the molecular formula C12H17NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a hydroxymethyl group attached to the second carbon of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylpyrrolidin-2-yl)methanol typically involves the reduction of (1-Benzylpyrrolidin-2-yl)methanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(1-Benzylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form (1-Benzylpyrrolidin-2-yl)methanone.
Reduction: The compound can be further reduced to form (1-Benzylpyrrolidin-2-yl)methane.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents, such as alkyl halides and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: (1-Benzylpyrrolidin-2-yl)methanone.
Reduction: (1-Benzylpyrrolidin-2-yl)methane.
Substitution: Products depend on the substituent introduced.
Scientific Research Applications
(1-Benzylpyrrolidin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (1-Benzylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1-Benzylpyrrolidin-2-yl)methanone
- (1-Benzylpyrrolidin-2-yl)methane
- (1-Benzylpyrrolidin-2-yl)ethanol
Uniqueness
(1-Benzylpyrrolidin-2-yl)methanol is unique due to the presence of both a benzyl group and a hydroxymethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
(1-benzylpyrrolidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIQBJPTOXDDKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340256 | |
Record name | (1-benzylpyrrolidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67131-44-6 | |
Record name | (1-benzylpyrrolidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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